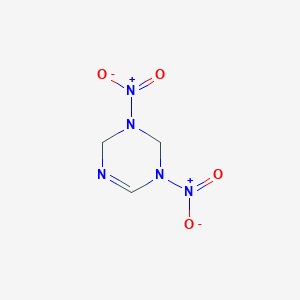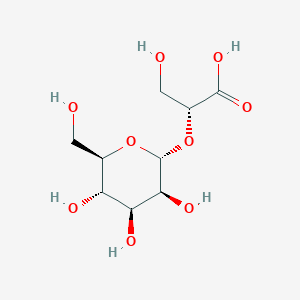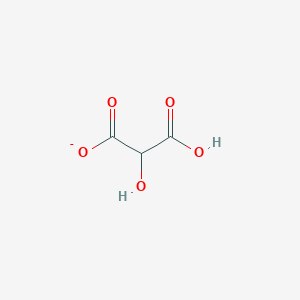
6-Nonenal
Übersicht
Beschreibung
Synthesis Analysis
Recent advancements in the synthesis of nonenolides, including compounds closely related to 6-Nonenal, have been made. For instance, a novel approach to the total synthesis of phytotoxic nonenolides such as the (Z)-isomer of (6S,7R,9R)-6,7-dihydroxy-9-propylnon-4-eno-9-lactone and herbarumin-III, starting from D (-) ribose, has been developed. This synthesis employs the Yamaguchi esterification protocol followed by intramolecular ring closure metathesis, efficiently constructing the desired 10-membered lactone skeleton with the appropriate stereogenic centers (Maram, Reddy Parigi, & Das, 2016). Another study presented a novel synthetic route for nonenolide, highlighting key steps like Sharpless epoxidation and Jacobsen's resolution (Meshram, Kumar, & Ramesh, 2010).
Molecular Structure Analysis
The molecular structure of compounds related to this compound, such as nonenolides, features complex stereochemistry. For example, the stereocontrolled total synthesis of nonenolide highlights the challenge of synthesizing an exclusive isomer due to its decanolide structure with a trans-double bond and two chiral hydroxy groups. This synthesis utilized a MacMillan α-hydroxylation for generating chiral centers, showcasing the intricate molecular structure of these compounds (Sudina, Motati, & Seema, 2018).
Chemical Reactions and Properties
The odourant 2-Nonen-4-Olide, related to this compound, was synthesized through a process starting from heptanal, demonstrating the compound's potential in fragrance applications and its chemical reactivity. This synthesis involved Knoevenagel condensation, oxidation by performic acid, and subsequent reactions leading to its distinctive odour profile (Dai et al., 2012).
Physical Properties Analysis
Although specific studies on the physical properties of this compound were not identified, the research on related nonenolides and compounds offers insights into their physical behavior, such as volatility and olfactory characteristics, which are crucial for applications in fragrance synthesis and phytotoxicity research.
Chemical Properties Analysis
The chemical properties of compounds like this compound can be inferred from studies on related substances. For example, the lipid peroxidation product 4-hydroxy-2-nonenal is a well-studied compound due to its reactivity and cytotoxicity, highlighting the importance of understanding the chemical properties of these compounds for both biological and industrial applications (Spickett, 2013).
Wissenschaftliche Forschungsanwendungen
Lebensmittelindustrie: Aromaprofilierung
6-Nonenal ist weithin für seine Rolle bei der Aromaprofilierung in der Lebensmittelindustrie bekannt. Das cis-Isomer von this compound ist ein Hauptbestandteil in den Aromen von Muskmelonenfruchten . Es wird aus γ-Linolensäure biosynthetisiert, die durch eine Lipoxygenase katalysiert wird, die Alken-Gruppen in Hydroperoxide umwandelt. Diese Hydroperoxide werden dann durch Hydroperoxidlyase in die entsprechenden cis-Aldehyde gespalten .
Milchprodukte: Identifizierung von Fehlaromen
In der Milchwissenschaft wurde das trans-Isomer von this compound als Fehlaromakomponente in Schaumsprühtrocknungsmilch identifiziert . Es wird vermutet, dass es aus der Lipidoxidation stammt und den Geschmack und die Qualität von Milchprodukten erheblich beeinflussen kann.
Materialwissenschaften: Polypropylen-Geruchsstoff
This compound wurde als potenzieller Geruchsstoff für Polypropylenmaterialien vorgeschlagen. Diese Anwendung ist besonders relevant im Zusammenhang mit Verpackungen und Konsumgütern, wo der Duft eines Produkts die Wahrnehmung des Verbrauchers beeinflussen kann .
Analytische Chemie: Chromatographische Analyse
Die Verbindung wird in der chromatographischen Analyse als Standard zur Kalibrierung von Retentionsindizes in der Gaschromatographie verwendet. Dies ist entscheidend für die Identifizierung und Quantifizierung flüchtiger Verbindungen in verschiedenen Proben .
Synthetische Chemie: Laborsynthese
This compound kann im Labor durch Bromierung von 5-Octen-1-ol, gefolgt von einer Grignard-Reaktion und Hydrolyse, synthetisiert werden. Diese Syntheseroute ist wertvoll für die Herstellung der Verbindung für Forschungs- und Industrieanwendungen .
Wirkmechanismus
Target of Action
6-Nonenal, also known as (E)-non-6-enal, is an organic compound that is primarily involved in the aroma of various fruits and food products . The primary targets of this compound are the olfactory receptors in the human body, which detect its presence and contribute to the perception of aroma.
Mode of Action
The interaction of this compound with its targets primarily involves the binding of the compound to olfactory receptors, leading to the perception of aroma. This compound is thought to be biosynthesized from γ-lineolenic acid catalyzed by a lipoxygenase . The lipoxygenase converts alkene groups into hydroperoxides, which cleave by hydroperoxide lyase into the corresponding cis-aldehydes .
Biochemical Pathways
The biosynthesis of this compound involves the conversion of γ-lineolenic acid into hydroperoxides by the enzyme lipoxygenase. These hydroperoxides are then cleaved by hydroperoxide lyase into cis-aldehydes, including this compound . This pathway is part of the larger lipid peroxidation process, which is a key aspect of cellular metabolism and response to oxidative stress .
Pharmacokinetics
Its boiling point is 62 to 63 °C at 2 mmHg, and it has a solubility in water of 0.63 g/L
Result of Action
The primary result of this compound’s action is the perception of aroma. It is often listed as the principal component in the aromas of muskmelon fruits . .
Action Environment
Environmental factors such as heat, pH, oxygen, and light can induce significant changes in the quality of food products containing this compound . For instance, the content of aldehydes including this compound decreased in treated watermelon juices, while those of certain alcohols increased during illumination . Therefore, the action, efficacy, and stability of this compound can be influenced by various environmental factors.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
6-Nonenal plays a significant role in biochemical reactions, particularly in the biosynthesis of fragrances and flavors. It is biosynthesized from γ-lineolenic acid through the action of lipoxygenase enzymes. These enzymes convert alkene groups into hydroperoxides, which are then cleaved by hydroperoxide lyase into the corresponding cis-aldehydes . The interaction of this compound with lipoxygenase is crucial for its formation, and the presence of air is necessary for the odor of muskmelons to develop, as the compound is formed rapidly when cells are lysed and exposed to air .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound can form adducts with proteins, leading to modifications that affect their function. This interaction can disrupt normal cellular processes and contribute to oxidative stress, which in turn can lead to cell death or survival depending on the cell type and metabolic state .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound is known to form covalent modifications with proteins, which can alter their activity and function. These modifications can propagate oxidative stress and stimulate apoptotic pathways, involving key regulators such as tumor protein 53 and JNK . The lipoxygenase-mediated biosynthesis of this compound from γ-lineolenic acid is a critical step in its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard conditions, but its concentration can increase rapidly when cells are lysed and exposed to air . Long-term exposure to this compound can lead to sustained oxidative stress and cellular damage, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic or adverse effects. Studies have shown that high doses of this compound can induce oxidative stress, inflammation, and apoptosis in animal models . These effects are dose-dependent and can vary based on the specific animal model and experimental conditions.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the biosynthesis of fragrances and flavors. The compound is metabolized through the action of lipoxygenase enzymes, which convert γ-lineolenic acid into hydroperoxides that are then cleaved into cis-aldehydes . This metabolic pathway is essential for the formation of this compound and its related compounds, which contribute to the aroma of muskmelons and other fruits .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement and localization. These interactions can affect the compound’s accumulation and distribution within specific cellular compartments . The transport and distribution of this compound are important factors that influence its overall activity and function in biological systems.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing processes such as gene expression, protein modification, and oxidative stress response .
Eigenschaften
IUPAC Name |
(E)-non-6-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,9H,2,5-8H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNPCOBSXBGDMO-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317588 | |
| Record name | (E)-6-Nonenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2277-20-5 | |
| Record name | (E)-6-Nonenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nonenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-6-Nonenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-NONENAL, (6E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L72QV06L9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 6-Nonenal and what does it smell like?
A1: this compound, specifically the (E)-isomer, is an unsaturated aldehyde found naturally in various fruits and vegetables. It contributes significantly to the characteristic aroma of cucumbers, melons, and watermelon. [, , , , , ] It is described as having a green, cucumber-like, slightly fatty, and melon-like odor. [, , ]
Q2: In which fruits is this compound a key aroma compound?
A2: this compound has been identified as a key aroma compound in various fruits, including:
- Watermelon: It contributes to the fresh, green notes, especially in seedless varieties. [, , , , , , ]
- Melon: It is a crucial aroma component in various melon varieties, including cantaloupe and oriental melon. [, , , , ]
- Cucumber: It is a primary aroma compound responsible for the distinct cucumber scent. [, , , ]
- Yuzu: A unique citrus fruit, Yuzu contains this compound as a contributor to its complex aroma profile. [, ]
Q3: How is this compound formed in plants?
A4: this compound is formed in plants as a product of lipid oxidation, specifically the degradation of linoleic acid and linolenic acid. These fatty acids are broken down by enzymes like lipoxygenase, leading to the formation of various volatile compounds, including this compound. [, , ]
Q4: Can environmental factors influence the levels of this compound in fruits?
A5: Yes, environmental factors like light, temperature, and oxygen availability can significantly impact the formation and degradation of this compound in fruits. Studies have shown that exposure to light can lead to increased production of this compound, while storage temperature can affect its volatility and retention in the fruit. [, ]
Q5: Is this compound found in other sources besides fruits and vegetables?
A5: Yes, this compound has also been identified in:
- Cooked Chicken: It contributes to the characteristic odor of irradiated chicken meat. [, ]
- Marine Environments: It is produced by certain marine algae and can be found dissolved in seawater. []
Q6: What are the main applications of this compound?
A7: this compound is primarily used as a flavoring agent in the food industry to impart fresh, green, and cucumber-like notes. It is also used in the fragrance industry for creating natural-smelling perfumes and cosmetics. [, ]
Q7: How does this compound contribute to the overall flavor profile of food products?
A8: this compound can act synergistically with other aroma compounds present in food products to enhance their overall flavor profile. For example, in melon, it interacts with esters and other aldehydes to create a complex and desirable aroma. [, ]
Q8: Is there ongoing research on this compound?
A8: Yes, research on this compound is ongoing, focusing on:
- Understanding its formation mechanisms in different plant species. [, ]
- Developing strategies to control its production and degradation in food products to enhance shelf-life and flavor stability. [, , ]
- Exploring its potential as a natural pest control agent, as it has been found to attract certain insects, such as melon flies. []
Q9: What analytical techniques are used to identify and quantify this compound in food products?
A9: The most common techniques for analyzing this compound include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile compounds like this compound in complex mixtures. [, , , , , , , , ]
- Headspace Solid-Phase Microextraction (HS-SPME): This technique is often coupled with GC-MS to extract and concentrate volatile compounds from the headspace of a sample, improving sensitivity and selectivity. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



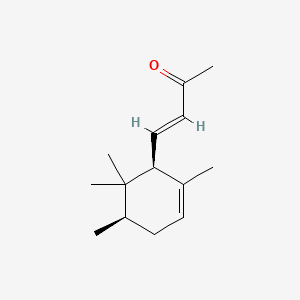

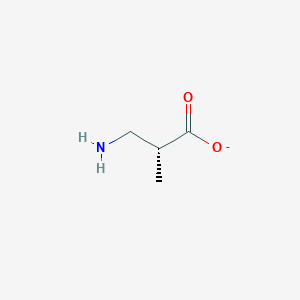


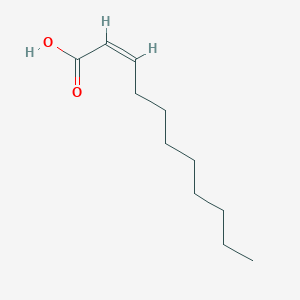
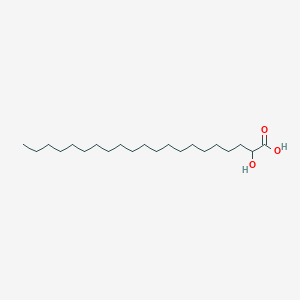
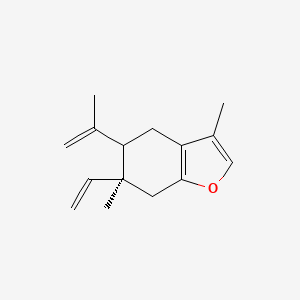
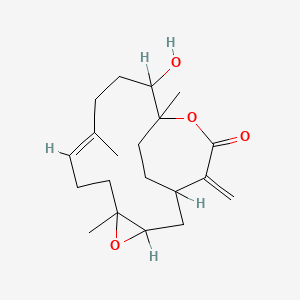
![2-[(2E,4E,6E,8E,10E,12E,14E)-15-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol](/img/structure/B1237616.png)

